molecular formula C16H19N3O B7498200 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide

2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide

Cat. No. B7498200
M. Wt: 269.34 g/mol
InChI Key: CTTXXRFKGQHNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1994 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide works by activating the innate immune system, specifically by stimulating the production of interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells such as macrophages and natural killer cells, which in turn attack and destroy tumor cells. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide also targets the tumor vasculature, causing blood vessels to collapse and leading to tumor cell death.
Biochemical and Physiological Effects
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been shown to increase the production of nitric oxide, a molecule that plays a key role in regulating blood flow and blood pressure. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has also been shown to increase the production of reactive oxygen species, which can have both pro- and anti-tumor effects depending on the context.

Advantages and Limitations for Lab Experiments

2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it relatively inexpensive and accessible for researchers. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide also has a well-characterized mechanism of action and has been extensively studied in preclinical models of cancer.
However, there are also limitations to using 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide in lab experiments. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been shown to have variable efficacy depending on the tumor model and treatment regimen used, making it difficult to predict its effectiveness in human patients. Additionally, 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been shown to have some toxicity in preclinical models, which may limit its potential use in clinical settings.

Future Directions

There are several potential future directions for research on 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide. One area of interest is in combination therapy, where 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide is used in conjunction with other anti-cancer drugs to enhance their efficacy. Another potential direction is in developing new analogs of 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide that may have improved efficacy and reduced toxicity. Finally, there is interest in exploring the use of 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide in other disease contexts, such as infectious diseases or autoimmune disorders.

Synthesis Methods

2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylpyridine-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 2,4-dimethylphenyl isocyanate to yield 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide.

Scientific Research Applications

2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide can selectively target and destroy tumor blood vessels, leading to tumor cell death. 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has also been shown to stimulate the immune system, leading to increased anti-tumor activity.

properties

IUPAC Name

2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-7-8-14(12(2)10-11)18-16(20)13-6-5-9-17-15(13)19(3)4/h5-10H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTXXRFKGQHNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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